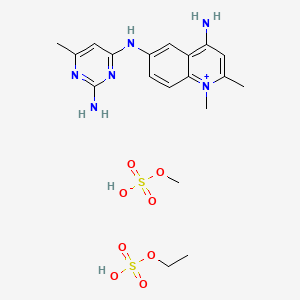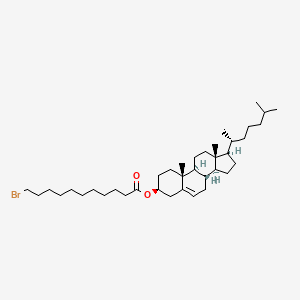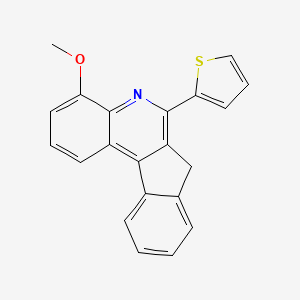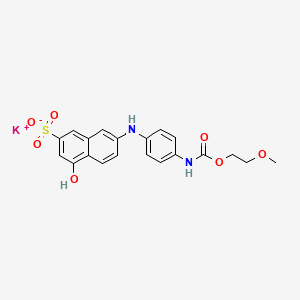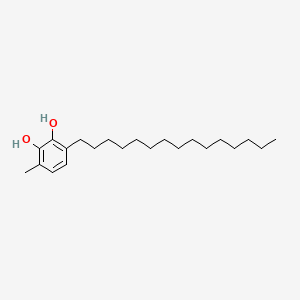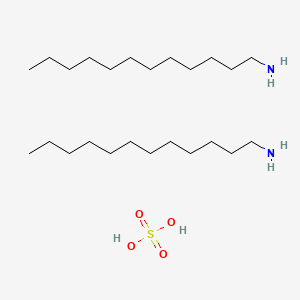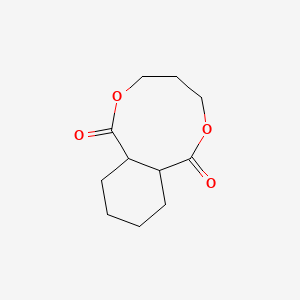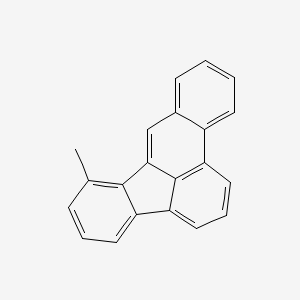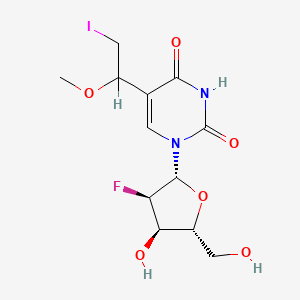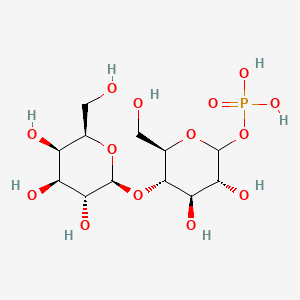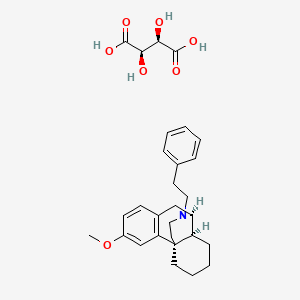
Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- is a chemical compound belonging to the morphinan class. This class of compounds is known for its diverse pharmacological properties, including analgesic and antitussive effects. The compound is characterized by its complex molecular structure, which includes a morphinan backbone with a methoxy group at the 3-position and a phenethyl group at the 17-position, combined with a tartrate salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the Morphinan Backbone: This is usually achieved through a series of cyclization reactions.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group at the 3-position.
Addition of the Phenethyl Group: This is typically done through a substitution reaction at the 17-position.
Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt.
Industrial Production Methods
In an industrial setting, the production of Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: The compound is studied for its interactions with various biological receptors.
Medicine: It has potential therapeutic applications, particularly in pain management and cough suppression.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in analgesic and antitussive effects. The pathways involved include the inhibition of neurotransmitter release and the activation of pain-relief signaling cascades.
類似化合物との比較
Similar Compounds
Morphine: Another well-known morphinan derivative with potent analgesic properties.
Codeine: A morphinan compound used primarily as a cough suppressant.
Dextromethorphan: A non-narcotic morphinan used in over-the-counter cough medications.
Uniqueness
Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike morphine and codeine, it has a methoxy group at the 3-position and a phenethyl group at the 17-position, which may enhance its binding affinity and selectivity for certain receptors.
特性
CAS番号 |
63743-72-6 |
|---|---|
分子式 |
C29H37NO7 |
分子量 |
511.6 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-4-methoxy-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C25H31NO.C4H6O6/c1-27-21-11-10-20-17-24-22-9-5-6-13-25(22,23(20)18-21)14-16-26(24)15-12-19-7-3-2-4-8-19;5-1(3(7)8)2(6)4(9)10/h2-4,7-8,10-11,18,22,24H,5-6,9,12-17H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-,24+,25+;1-,2-/m11/s1 |
InChIキー |
GIZKPGCNANMOKF-VAVKUECISA-N |
異性体SMILES |
COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3CCC5=CC=CC=C5)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3CCC5=CC=CC=C5)C=C1.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


